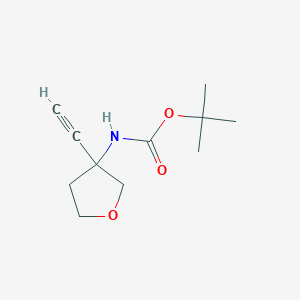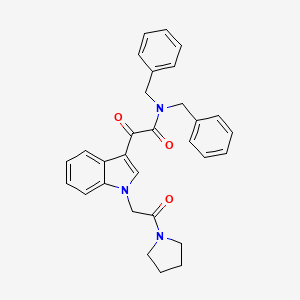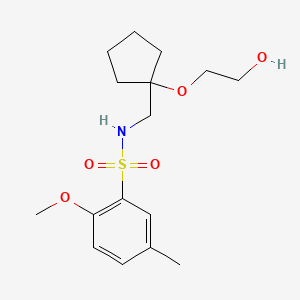
(1-(4-chlorophenyl)cyclopentyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1-(4-chlorophenyl)cyclopentyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a complex organic molecule. It contains a cyclopentyl group attached to a 4-chlorophenyl group, and a piperazine ring attached to an imidazole ring. The molecular formula of this compound is C21H28Cl2N4O, with an average mass of 423.379 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several different types of chemical groups. These include a cyclopentyl group, a 4-chlorophenyl group, an ethyl-imidazole group, and a piperazine group . Further structural analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Studies
A research study investigated the synthesis and biological activities of derivatives similar to the mentioned compound. These derivatives exhibited significant anticancer and antituberculosis activities. Some specific compounds showed promising results in in vitro studies against human breast cancer cell lines and against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Metal-based Chemotherapy
Another study focused on novel metal-based chemotherapy against tropical diseases, using compounds structurally related to the one . These complexes showed higher growth inhibitory activity against Trypanosoma cruzi, the agent of Chagas disease, than their respective parental compounds (Navarro et al., 2000).
Synthesis Process
Research on the synthesis process of similar compounds, like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been conducted. This study outlines the methodology for creating these compounds, which are structurally related to the compound (Zheng Rui, 2010).
Molecular Interaction Studies
Molecular interaction studies have been conducted on related compounds, focusing on their interaction with biological receptors. Such research helps in understanding the drug-receptor interaction mechanisms, which is crucial for drug development (Shim et al., 2002).
Antibacterial Activity
The synthesis and antibacterial activity of imidazothiadiazoles and heterocyclic-amine Mannich-base hydrochloride, which are structurally related to the compound , have been studied. This research focuses on the development of new compounds with potential antibacterial properties (Hu et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O.ClH/c1-2-24-12-11-23-20(24)26-15-13-25(14-16-26)19(27)21(9-3-4-10-21)17-5-7-18(22)8-6-17;/h5-8,11-12H,2-4,9-10,13-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYWUAWYGYMEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-chlorophenyl)cyclopentyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2821122.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2821124.png)
![N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2821125.png)




![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2821134.png)
![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide](/img/structure/B2821135.png)
![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B2821137.png)
![N-(3-methoxyphenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2821138.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2821140.png)